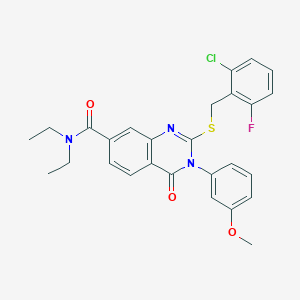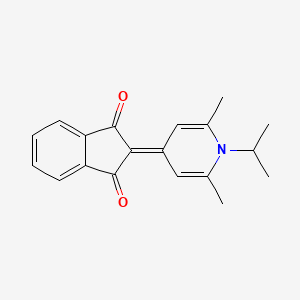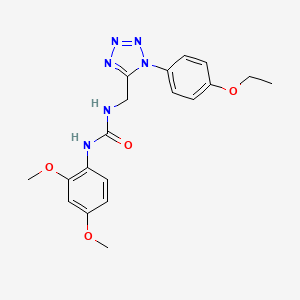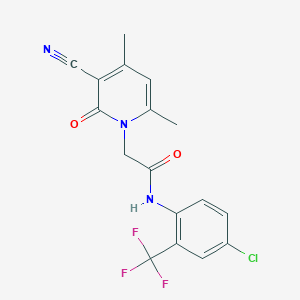
2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an antibacterial agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides includes the oxidation of an aldehyde precursor followed by coupling with various amines . This suggests that the synthesis of the compound may also involve the formation of an intermediate carboxylic acid, followed by a coupling reaction with a suitable amine. The use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole indicates a peptide coupling strategy that could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a quinazoline core, substituted with a diethylamino group and a methoxyphenyl group. The presence of a chloro and a fluoro substituent on the benzyl moiety suggests potential sites for further chemical modification. The thiourea moiety in a related compound indicates that sulfur-containing groups are a common feature in this class of compounds, which could be important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidation and amide bond formation . The thiourea moiety in related compounds is typically formed through the reaction of an amine with a thiocarbonyl group . These reactions are likely to be relevant for the synthesis of the compound , as they provide a means to introduce various functional groups into the molecular framework.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of aromatic amides and thioureas. These can include moderate solubility in organic solvents, potential for hydrogen bonding, and the ability to act as ligands for metal ions. The presence of halogen substituents may influence the compound's reactivity and interactions with biological targets. The antibacterial studies of related compounds suggest that the compound may also possess antibacterial properties .
科学的研究の応用
Enzymatic Treatment of Organic Pollutants
The compound, due to its structural complexity, may interact with enzymes used for the remediation of various organic pollutants. The presence of certain redox mediators can enhance the degradation of recalcitrant compounds by enzymes like laccases, lignin peroxidases, and others. This enzymatic approach is particularly relevant in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Capacity Assays
The chemical structure of the compound suggests potential interactions in assays measuring antioxidant capacity. In these assays, certain compounds can form coupling adducts or undergo oxidation. The extent to which these reactions contribute to the overall antioxidant capacity and the specificity and relevance of the resulting oxidation products require further investigation. However, the potential for specific reactions, such as coupling, might influence the comparison between different antioxidants (Ilyasov et al., 2020).
Analysis of Antioxidant Activity
The compound's structure indicates that it may be involved in various assays used for analyzing antioxidant activity. These assays are based on the transfer of a hydrogen atom or an electron and are crucial in evaluating the kinetics or reaching the equilibrium state of reactions involving antioxidants. The results from these assays can be critical in understanding the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-4-31(5-2)25(33)17-12-13-20-24(14-17)30-27(36-16-21-22(28)10-7-11-23(21)29)32(26(20)34)18-8-6-9-19(15-18)35-3/h6-15H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNYFJZRJJEWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)
![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)


![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)


![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)